Withaphysalin M vs. Withaphysalin O and N: Differential Antileukemic Potency and Cell-Line–Specific Activity Profile
In a direct head-to-head comparison using withaphysalin M (2), withaphysalin O (1), and withaphysalin N (3) isolated from the same plant source (Acnistus arborescens), all three compounds reduced viable HL-60 and K562 leukemia cell counts in a dose- and time-dependent manner with IC50 values spanning 0.7 to 3.5 μM after 72 h incubation. However, withaphysalin M was uniquely distinguished by its lack of effect on K562 cells at the 24 h time point, whereas both withaphysalin O and withaphysalin N reduced viable K562 cell numbers at this early exposure time. At 72 h, withaphysalin O was reported as the most potent compound with an IC50 of 0.7 μM against HL-60, while withaphysalin M and N showed higher IC50 values within the 0.7–3.5 μM range. Critically, none of the three withaphysalins reduced PBMC viability (IC50 > 20 μM) after 72 h, in contrast to the clinical chemotherapeutic doxorubicin which reduced both tumor and normal cell viability even at 24 h [1][2].
| Evidence Dimension | Cytotoxic potency (IC50) against HL-60 and K562 myeloid leukemia cell lines and selectivity versus PBMC |
|---|---|
| Target Compound Data | Withaphysalin M: IC50 = 0.7–3.5 μM (HL-60 and K562, 72 h); no effect on K562 at 24 h; PBMC IC50 > 20 μM |
| Comparator Or Baseline | Withaphysalin O: IC50 = 0.7 μM (most potent at 72 h); PBMC IC50 > 20 μM. Withaphysalin N: IC50 = 0.7–3.5 μM; PBMC IC50 > 20 μM. Doxorubicin (positive control): reduced PBMC viability at 24 h |
| Quantified Difference | Withaphysalin M is the only compound that shows delayed cytotoxicity against K562 (no effect at 24 h); approximately 1.7- to 5-fold selectivity window (IC50 PBMC / IC50 HL-60: >20 / 3.5 ≈ >5.7-fold minimum) |
| Conditions | HL-60 (acute promyelocytic leukemia) and K562 (chronic myeloid leukemia) cell lines; PBMC from healthy donors; 24 h and 72 h exposure; 5-bromo-2′-deoxyuridine incorporation for DNA synthesis; hematoxylin/eosin and acridine orange/ethidium bromide staining for morphology |
Why This Matters
This distinct temporal and cell-line–specific activity profile makes withaphysalin M the preferred candidate for experiments investigating cell-context–dependent antileukemic mechanisms, whereas withaphysalin O—though more potent—lacks this differential pattern.
- [1] Rocha, D. D.; Militão, G. C. G.; Bezerra, D. P.; Pessoa, C.; de Moraes, M. O.; Silveira, E. R.; Lima, M. A. S.; Costa-Lotufo, L. V. Selective cytotoxicity of withaphysalins in myeloid leukemia cell lines versus peripheral blood mononuclear cells. Life Sciences 2006, 79 (18), 1692–1701. DOI: 10.1016/j.lfs.2006.05.026 View Source
- [2] Minguzzi, S.; Barata, L. E. S.; Shin, Y. G.; Jonas, P. F.; Chai, H.-B.; Park, E. J.; Pezzuto, J. M.; Cordell, G. A. Cytotoxic Withaphysalins from the Leaves of Acnistus arborescens. Journal of Natural Products 2004, 67 (2), 195–199. DOI: 10.1021/np0340347 View Source
